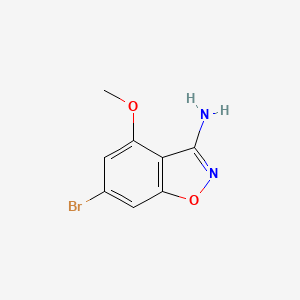
4,5-Dibromo-3-fluorothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-3-fluorothiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with bromine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 4,5-Dibromo-3-fluorothiophene-2-carboxamide typically involves the halogenation of thiophene derivatives followed by functional group modifications. The specific synthetic route for this compound may include:
Halogenation: Introduction of bromine atoms at positions 4 and 5 of the thiophene ring.
Fluorination: Addition of a fluorine atom at position 3.
Amidation: Conversion of the carboxylic acid group at position 2 to a carboxamide group.
Analyse Chemischer Reaktionen
4,5-Dibromo-3-fluorothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Decarboxylation: The carboxamide group can undergo decarboxylation under specific conditions, leading to the formation of 4,5-dibromo-3-fluorothiophenethiol.
Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-3-fluorothiophene-2-carboxamide has several scientific research applications:
Organic Electronics: Thiophene-based compounds are valuable in organic electronics due to their electronic properties.
Medicinal Chemistry: The presence of fluorine and bromine atoms makes this compound a potential candidate for drug development.
Material Science: Functionalized thiophene derivatives are explored for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-3-fluorothiophene-2-carboxamide is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-3-fluorothiophene-2-carboxamide can be compared with other similar compounds, such as:
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
4,5-Dibromo-3-chlorothiophene-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom at position 3.
4,5-Dibromo-3-methylthiophene-2-carboxamide: This compound has a methyl group instead of a fluorine atom at position 3.
Eigenschaften
Molekularformel |
C5H2Br2FNOS |
|---|---|
Molekulargewicht |
302.95 g/mol |
IUPAC-Name |
4,5-dibromo-3-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C5H2Br2FNOS/c6-1-2(8)3(5(9)10)11-4(1)7/h(H2,9,10) |
InChI-Schlüssel |
BDJIGAYVTWZYTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=C1Br)Br)C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


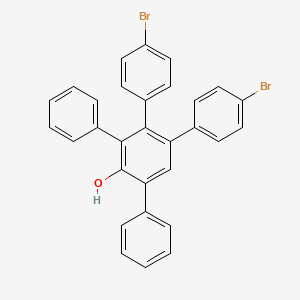
![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
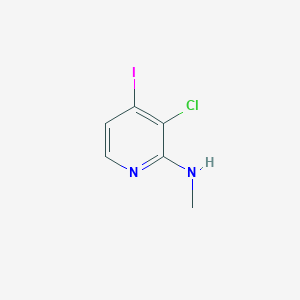
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)

![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
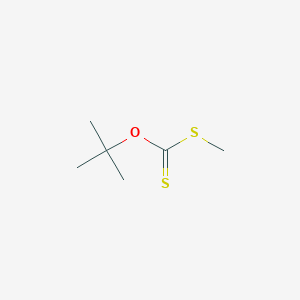
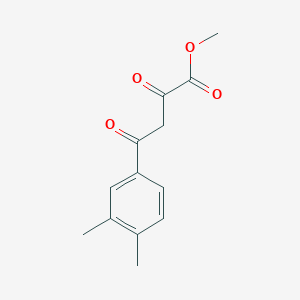
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
